molecular formula C19H25N3O2 B7347899 2-(5-ethyl-2-methylpyrazol-3-yl)-N-[3-(3-methoxyphenyl)cyclobutyl]acetamide

2-(5-ethyl-2-methylpyrazol-3-yl)-N-[3-(3-methoxyphenyl)cyclobutyl]acetamide

Cat. No. B7347899
M. Wt: 327.4 g/mol
InChI Key: DAKWFHQKTUOZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-2-methylpyrazol-3-yl)-N-[3-(3-methoxyphenyl)cyclobutyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as AM251 and belongs to the class of cannabinoid receptor antagonists. AM251 has been extensively studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and biochemistry.

Mechanism of Action

AM251 is a potent antagonist of the cannabinoid receptors CB1 and CB2. The cannabinoid receptors are G protein-coupled receptors that are activated by endocannabinoids, such as anandamide and 2-arachidonoylglycerol. When activated, the cannabinoid receptors initiate a signaling cascade that leads to various physiological effects. AM251 blocks the activation of the cannabinoid receptors and prevents the downstream signaling cascade.
Biochemical and Physiological Effects:
AM251 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AM251 can inhibit the binding of endocannabinoids to the cannabinoid receptors. In vivo studies have shown that AM251 can block the effects of endocannabinoids on pain sensation, appetite regulation, and immune function. AM251 has also been shown to have potential applications in the treatment of various diseases, including obesity, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

AM251 has several advantages for lab experiments. It is a highly selective antagonist of the cannabinoid receptors and can be used to study the effects of endocannabinoid signaling on various physiological processes. However, there are also limitations to the use of AM251 in lab experiments. It is a potent compound that requires careful handling and disposal. It can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of AM251. One potential direction is the development of more selective antagonists of the cannabinoid receptors. This could lead to a better understanding of the endocannabinoid system and its role in various physiological processes. Another potential direction is the development of novel therapeutic agents based on the structure of AM251. These agents could have potential applications in the treatment of various diseases, including obesity, diabetes, and cancer. Finally, the use of AM251 in combination with other compounds could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of AM251 involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 5-ethyl-2-methylpyrazole, which is then reacted with 3-(3-methoxyphenyl)cyclobutanone to form the intermediate product. The intermediate product is then treated with acetic anhydride and purified to obtain the final product, AM251. This synthesis method has been optimized to produce high yields of pure AM251.

Scientific Research Applications

AM251 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of AM251 is in the field of pharmacology, where it is used as a tool compound to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function. AM251 is used to block the cannabinoid receptors and study the effects of endocannabinoid signaling on these processes.

properties

IUPAC Name

2-(5-ethyl-2-methylpyrazol-3-yl)-N-[3-(3-methoxyphenyl)cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-15-11-17(22(2)21-15)12-19(23)20-16-8-14(9-16)13-6-5-7-18(10-13)24-3/h5-7,10-11,14,16H,4,8-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKWFHQKTUOZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)CC(=O)NC2CC(C2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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